(E)-2-((5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl)oxy)-N'-(5-chloro-2-hydroxybenzylidene)acetohydrazide
Description
Properties
IUPAC Name |
2-[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN4O4/c1-10-17(19)14(8-27-2)13(6-21)18(23-10)28-9-16(26)24-22-7-11-5-12(20)3-4-15(11)25/h3-5,7,25H,8-9H2,1-2H3,(H,24,26)/b22-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOZPZJLJGQMKH-QPJQQBGISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)OCC(=O)NN=CC2=C(C=CC(=C2)Cl)O)C#N)COC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=N1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Cl)O)C#N)COC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-((5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl)oxy)-N'-(5-chloro-2-hydroxybenzylidene)acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 528.32 g/mol. The structure features a pyridine moiety, a hydrazone linkage, and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 528.32 g/mol |
| LogP | 4.312 |
| Water Solubility (LogSw) | -4.65 |
| pKa (acid dissociation) | 11.65 |
| Polar Surface Area | 119.222 Ų |
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-2-((5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl)oxy)-N'-(5-chloro-2-hydroxybenzylidene)acetohydrazide exhibit significant anticancer properties. For example, derivatives with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It was found to be effective against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the bromine and cyano groups appears to enhance its antimicrobial efficacy, possibly by disrupting bacterial cell membranes or interfering with metabolic processes.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized a series of hydrazone derivatives based on the structure of (E)-2-((5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl)oxy)-N'-(5-chloro-2-hydroxybenzylidene)acetohydrazide . These derivatives were evaluated for their cytotoxicity against cancer cell lines, revealing promising results with some compounds exhibiting IC50 values in the low micromolar range .
- Molecular Docking Studies : Molecular docking studies have indicated that this compound can effectively bind to target proteins associated with cancer progression, such as tubulin and various kinases. The binding affinities obtained from these studies suggest that the compound could serve as a lead candidate for further development .
- ADMET Properties : Assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles revealed favorable characteristics for drug development, including good oral bioavailability and acceptable metabolic stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on variations in the pyridine/heterocyclic core, substituent patterns, and benzylidene modifications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Notes:
- Core Structure: The target compound’s pyridine core distinguishes it from naphthalene (VU0029767) or thienopyridine (LY2033298) derivatives. Pyridine-based analogs (e.g., CAS 326000-86-6) share similarities but differ in substituent placement and functional groups .
- The methoxymethyl group at position 4 introduces steric bulk and hydrophobicity, which may influence solubility and binding interactions . The 5-chloro-2-hydroxybenzylidene moiety provides hydrogen-bonding capability via the hydroxyl group, a feature absent in analogs like CAS 326000-86-6 (2-hydroxybenzylidene without chloro) .
- Molecular Weight : The target compound’s higher molecular weight (~470.7 vs. 297.72–366.23) suggests greater structural complexity, which could impact pharmacokinetic properties like membrane permeability .
Key Research Findings
Synthetic Routes : The target compound’s synthesis likely parallels methods for related hydrazides, such as condensation of hydrazides with aldehydes in the presence of catalysts like ZnCl₂, as described for similar acetohydrazide derivatives .
Crystallographic Analysis : Structural analogs (e.g., ) have been characterized using SHELX software for crystallographic refinement, highlighting the importance of stereoelectronic configurations in determining packing efficiency and stability .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing (E)-2-((5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl)oxy)-N'-(5-chloro-2-hydroxybenzylidene)acetohydrazide?
- Methodological Answer : The synthesis involves a multi-step approach:
- Step 1 : Condensation of the pyridine-based precursor (e.g., 5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-ol) with chloroacetyl chloride to form the acetohydrazide intermediate.
- Step 2 : Schiff base formation via reaction with 5-chloro-2-hydroxybenzaldehyde under reflux in ethanol, catalyzed by acetic acid .
- Optimization : Key parameters include solvent choice (DMF or ethanol), temperature (60–80°C), and reaction time (6–12 hours). Potassium carbonate is often used to deprotonate intermediates and enhance reactivity .
Table 1 : Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF or ethanol | Higher yield in DMF |
| Temperature | 60–80°C | Avoids decomposition |
| Catalyst | K₂CO₃ or AcOH | Accelerates Schiff base |
| Reaction Time | 6–12 hours | Ensures completion |
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the hydrazide and benzylidene moieties. Key signals include the imine proton (δ 8.3–8.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥95%) using a C18 column and acetonitrile/water mobile phase .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 505.2) .
Advanced Research Questions
Q. How can crystallographic studies resolve ambiguities in the compound’s 3D structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) determines bond angles, torsional conformations, and non-covalent interactions (e.g., hydrogen bonding between the hydrazide and hydroxybenzylidene groups). For example:
- Key Metrics : Bond lengths (C=N: ~1.28 Å), dihedral angles between pyridine and benzylidene planes (~15–25°) .
- Practical Workflow : Crystallize the compound in methanol/water (7:3), collect data on a diffractometer (Mo-Kα radiation), and refine using SHELX .
Table 2 : Crystallographic Data Comparison
| Parameter | Observed Value | Literature Reference |
|---|---|---|
| C=N Bond Length | 1.28 Å | |
| Pyridine-Benzylidene Angle | 18.7° |
Q. What strategies address contradictory biological activity data across studies?
- Methodological Answer : Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Replication : Repeat assays using standardized protocols (e.g., fixed cell lines, ATP-based viability assays).
- Dose-Response Analysis : Test a broad concentration range (1 nM–100 µM) to identify IC₅₀ trends .
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., hydrolyzed hydrazide derivatives) that may interfere with activity .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Modifications :
- Replace the 5-bromo group on the pyridine with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
- Modify the methoxymethyl group to assess steric effects on solubility .
- In Silico Modeling : Docking simulations (AutoDock Vina) predict interactions with biological targets (e.g., kinase enzymes). Validate with mutagenesis studies .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility profiles?
- Methodological Answer : Solubility variations (e.g., DMSO vs. aqueous buffer) can be addressed by:
- Standardized Solubility Tests : Shake-flask method at pH 7.4 and 25°C.
- Co-solvent Systems : Use 10% DMSO in PBS to mimic physiological conditions .
- Thermodynamic Analysis : Measure logP values (predicted ~2.5) via HPLC retention times .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
